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Compound of Interest

Compound Name: Seviteronel

Cat. No.: B612235

Seviteronel (INO-464) is an orally administered, selective, non-steroidal small molecule that
represents a novel approach in oncology by dually targeting two key pathways in hormone-
dependent cancers: androgen biosynthesis and androgen receptor (AR) signaling. This
technical guide provides an in-depth summary of the early-phase clinical trial results for
Seviteronel, with a focus on its development in castration-resistant prostate cancer (CRPC)
and advanced breast cancer. The content herein is intended for researchers, scientists, and
drug development professionals, presenting quantitative data, detailed experimental protocols,
and visualizations of key pathways and processes.

Mechanism of Action

Seviteronel exhibits a dual mechanism of action. Firstly, it acts as a selective inhibitor of
CYP17 lyase (cytochrome P450 17A1), a critical enzyme in the androgen biosynthesis pathway
responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone
(DHEA) and androstenedione, respectively. By inhibiting this step, Seviteronel effectively
reduces the production of androgens in the testes and adrenal glands. Secondly, it functions as
a competitive antagonist of the androgen receptor, directly inhibiting the binding of androgens
to the receptor and subsequent downstream signaling that promotes tumor growth. This dual
targeting of both androgen production and AR activity provides a comprehensive blockade of
the androgen signaling axis.
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Caption: Seviteronel's dual mechanism of action.

Early-Phase Clinical Trials in Castration-Resistant
Prostate Cancer (CRPC)

A Phase 1, open-label, dose-escalation study (NCT02361086) was conducted to evaluate the
safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of once-daily Seviteronel in
chemotherapy-naive men with CRPC.

Experimental Protocol: NCT02361086

Study Design: The trial employed a modified 3+3 dose-escalation design. Seviteronel was
administered orally once daily in 28-day cycles. Cohorts of 3 patients were enrolled at
escalating dose levels. If no dose-limiting toxicities (DLTs) were observed, the next cohort was
enrolled at a higher dose. If one DLT occurred, the cohort was expanded to 6 patients. The
maximum tolerated dose (MTD) was defined as the highest dose level at which fewer than 33%

of patients experienced a DLT.

Patient Population: Eligible patients were chemotherapy-naive men with metastatic CRPC, with
or without prior treatment with abiraterone acetate or enzalutamide.
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Dose Levels: The study evaluated doses of 600 mg, 750 mg, and 900 mg once daily. A 600 mg
dose with a titration schedule was also assessed.

Endpoints:
e Primary: Safety, tolerability, and determination of the MTD.

e Secondary: Pharmacokinetics, PSA response (defined by Prostate Cancer Working Group 2
[PCWG2] criteria), and tumor response (assessed by Response Evaluation Criteria in Solid
Tumors [RECIST 1.1]).

Definition of Dose-Limiting Toxicity (DLT): A DLT was defined as any Grade 3 or greater
adverse event considered possibly, probably, or definitely related to Seviteronel, occurring
within the first 28-day cycle.
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Caption: Workflow of the 3+3 dose-escalation design in the CRPC trial.
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Quantitative Data Summary: CRPC Trial

Patient Characteristics (N=21)

Characteristic Value
Median Age (years) 71
ECOG Performance Status 0/1 8/13
Prior Abiraterone 13 (62%)
Prior Enzalutamide 13 (62%)
Prior Abiraterone and Enzalutamide 9 (43%)

Safety and Tolerability

No DLTs were observed at doses up to 750 mg once daily. The most frequently reported

treatment-emergent adverse events were primarily Grade 1-2.

Adverse Event Any Grade (%) Grade 3/4 (%)
Fatigue 71% 5%
Dizziness 52% 0%
Vision Blurred 38% 0%
Dysgeusia 33% 0%

Recommended Phase 2 Dose (RP2D): Based on the overall safety and tolerability profile, 600

mg once daily was selected as the RP2D for future studies in CRPC.

Early-Phase Clinical Trials in Advanced Breast

Cancer

A Phase 1/2, open-label study (CLARITY-01, NCT02580448) was conducted to assess the
safety, tolerability, PK, and preliminary efficacy of Seviteronel in women with estrogen

receptor-positive (ER+) or triple-negative breast cancer (TNBC).
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Experimental Protocol: NCT02580448

Study Design: The Phase 1 portion of the study utilized a de-escalating cohort design to
determine the MTD and RP2D in women. Six-subject cohorts were enrolled at descending
dose levels, starting from a dose determined in the male CRPC study.

Patient Population: Women with locally advanced or metastatic ER+ or TNBC. For the Phase 2
portion, patients with AR-positive (=10% by IHC) TNBC were included.

Dose Levels: The de-escalating cohorts were 750 mg, 600 mg, and 450 mg once daily.
Endpoints:
e Primary: Safety, tolerability, and determination of the MTD.

e Secondary: Pharmacokinetics, clinical benefit rate at 16 weeks (CBR16) for TNBC and 24
weeks (CBR24) for ER+ breast cancer, and enumeration of circulating tumor cells (CTCs).

Pharmacodynamic Assessments:
e Circulating Tumor Cells (CTCs): CTCs were enumerated using EPIC CTC analysis.

e Response Evaluation: Tumor response was assessed according to RECIST 1.1.
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Caption: Dose de-escalation logic in the advanced breast cancer trial.
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Quantitative Data Summary: Breast Cancer Trial (Phase
1)

Patient Enrollment (N=19)

Cancer Type Number of Patients
ER+ 11
TNBC 8

Safety and Tolerability

DLTs were observed at the higher dose levels, leading to the determination of the MTD.

Dose Level DLTs Observed

750 mg QD Grade 3 confusional state with paranoia

600 mg QD Grade 3 mental status change, Grade 3 delirium
450 mg QD None

The most common adverse events were primarily Grade 1/2.

Adverse Event Any Grade (%)
Tremor 42%
Nausea 42%
Vomiting 37%
Fatigue 37%

Efficacy and Recommended Phase 2 Dose (RP2D)

The RP2D for women was established at 450 mg once daily. At this dose, 4 of 7 evaluable
patients achieved a clinical benefit rate at 16 weeks (CBR16). Specifically, 2 TNBC patients
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and 2 ER+ patients achieved CBR16 and CBR24, respectively. No objective tumor responses
were reported in the Phase 1 portion.

Pharmacokinetic Analysis

Pharmacokinetic data for Seviteronel was collected in both the CRPC and breast cancer trials.
A population PK analysis pooling data from 243 patients across four clinical studies was also
conducted.

Methodology:

o Sample Collection: Blood samples were collected at various time points, both after the first
dose and at steady-state, to characterize the drug's absorption, distribution, metabolism, and
excretion.

e Analytical Method: Seviteronel plasma concentrations were measured using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

e Analysis: Noncompartmental and population-based approaches were used to model the
pharmacokinetic parameters.

Key Findings:

o Seviteronel demonstrates linear pharmacokinetics over a dose range of 50-750 mg,
administered either once or twice daily.

e The disposition of Seviteronel is well-described by a model with transit absorption and bi-
phasic first-order elimination.

o Prandial status did not have a clinically relevant effect on pharmacokinetic parameters.

» While sex and body weight were found to be statistically significant covariates on clearance,
the effect was not deemed clinically meaningful to necessitate a change in the dosing
scheme.

Conclusion
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The early-phase clinical trials of Seviteronel have established its safety profile and determined
the recommended Phase 2 doses for both castration-resistant prostate cancer (600 mg QD)
and advanced breast cancer (450 mg QD). The drug was generally well-tolerated, with most
adverse events being mild to moderate in severity. Preliminary signs of clinical activity,
including PSA reductions in CRPC and clinical benefit in breast cancer, have been observed.
The dual mechanism of inhibiting both androgen synthesis and the androgen receptor makes
Seviteronel a promising agent for the treatment of hormone-driven malignancies. Further
investigation in later-phase trials is warranted to fully elucidate its efficacy.

 To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Seviteronel: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612235#early-phase-clinical-trial-results-for-
seviteronel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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